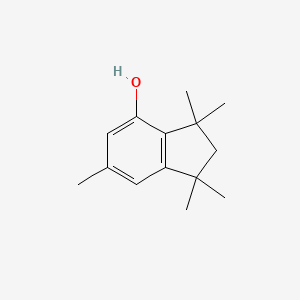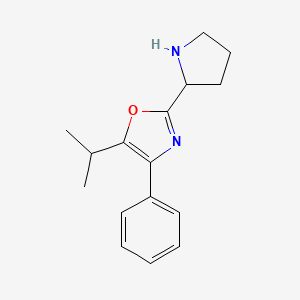
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a unique structure comprising a phenyl group, a propan-2-yl group, a pyrrolidin-2-yl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could result in the formation of new compounds with different functional groups attached to the oxazole ring.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-pyrazole
Uniqueness
Compared to similar compounds, 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H20N2O |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O/c1-11(2)15-14(12-7-4-3-5-8-12)18-16(19-15)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
ZJIIRBDGXAVPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


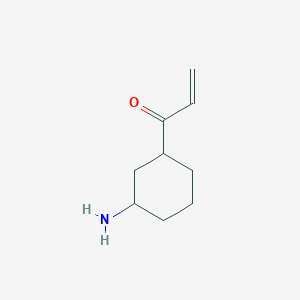
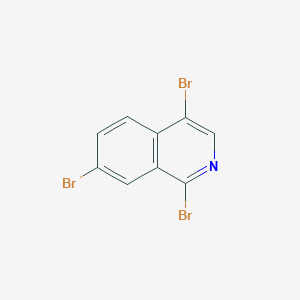


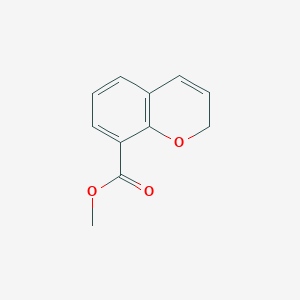
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)




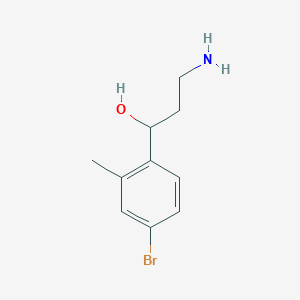
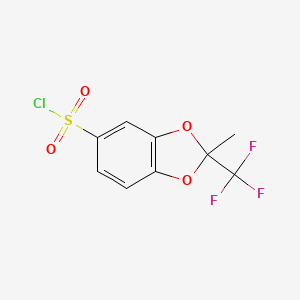
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
